1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto the phenyl ring.
Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the azetidine ring or the urea linkage.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the azetidine ring can lead to ring-opened products.
Scientific Research Applications
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-(2-(Azetidin-1-yl)-2-(furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the azetidine ring, which imparts specific steric and electronic properties. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical activities.
Properties
IUPAC Name |
1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)13-3-1-4-14(9-13)22-16(24)21-10-15(23-6-2-7-23)12-5-8-25-11-12/h1,3-5,8-9,11,15H,2,6-7,10H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNIVMHVOHEKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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